molecular formula C16H21N3O2S2 B2801602 N-cyclopentyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252861-23-6

N-cyclopentyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2801602
CAS RN: 1252861-23-6
M. Wt: 351.48
InChI Key: JAGHAJSWIFJKIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for this compound is not detailed in the available resources, thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The process involves heating the thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, a common structure in many biologically active compounds . This core is attached to a cyclopentyl group and a propyl group through a sulfanylacetamide linker.

Scientific Research Applications

Anticancer Activity

The pyridopyrimidine scaffold has attracted attention in cancer research. Compounds like N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been investigated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Researchers have explored their impact on specific cancer types, such as breast cancer . Further studies are needed to elucidate the precise mechanisms and optimize their efficacy.

Anti-Inflammatory Agents

The pyridopyrimidine scaffold has been explored for its anti-inflammatory properties. Compounds like N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may modulate inflammatory pathways, making them potential candidates for conditions like rheumatoid arthritis . Their ability to suppress pro-inflammatory cytokines and regulate immune responses warrants further investigation.

Neurological Disorders

Given the heterocyclic nature of pyridopyrimidines, they may also play a role in neurological disorders. Researchers could explore their potential as neuroprotective agents or modulators of neurotransmitter systems.

properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-2-8-19-15(21)14-12(7-9-22-14)18-16(19)23-10-13(20)17-11-5-3-4-6-11/h7,9,11H,2-6,8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGHAJSWIFJKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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